

# Application Note: Analysis of APINAC Metabolites using LC-QTOF-MS

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## Compound of Interest

Compound Name: *Apinac*

Cat. No.: *B1163289*

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## Abstract

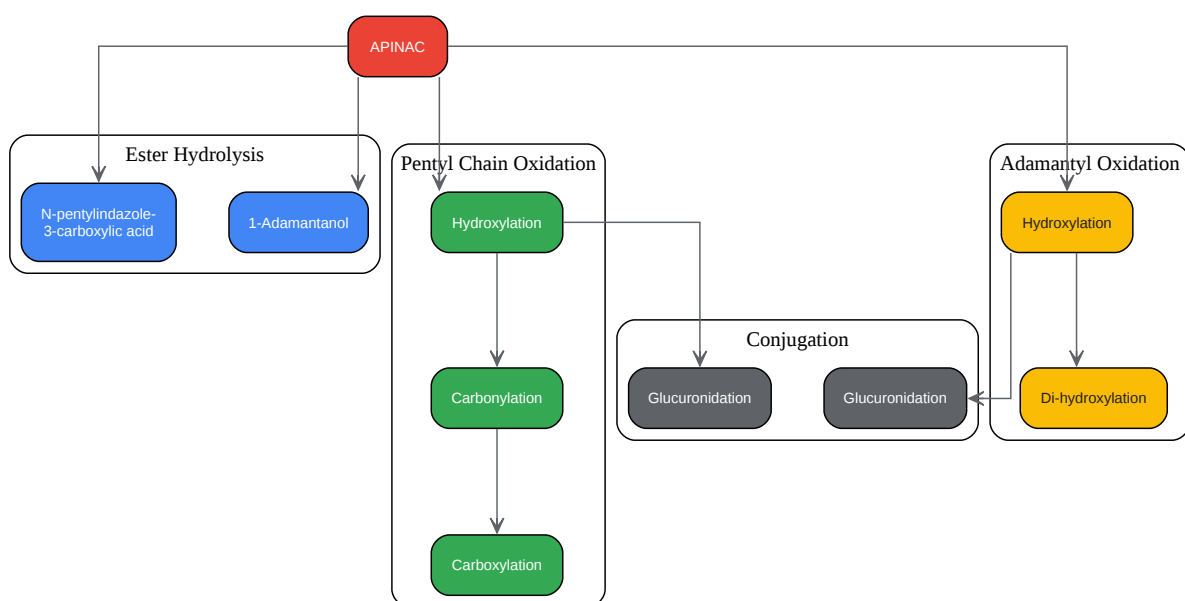
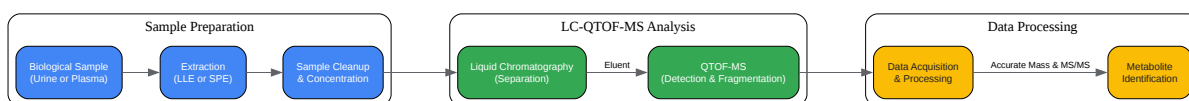
This application note details a robust and sensitive method for the identification and characterization of metabolites of the synthetic cannabinoid **APINAC** (also known as AKB-57 or adamantan-1-yl 1-pentyl-1H-indazole-3-carboxylate) in biological matrices using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The described methodologies are intended for researchers, scientists, and drug development professionals involved in the study of novel psychoactive substances (NPS). The protocol covers sample preparation from urine and plasma, optimized LC-MS conditions, and data analysis strategies for metabolite profiling.

## Introduction

**APINAC** is a potent synthetic cannabinoid that has emerged on the NPS market. Understanding its metabolism is crucial for forensic toxicology, clinical diagnostics, and pharmacological research. The primary metabolic pathways for **APINAC** involve ester hydrolysis, hydroxylation of the adamantyl and pentyl moieties, subsequent oxidation to carbonyl and carboxyl groups, and glucuronide conjugation.<sup>[1]</sup> LC-QTOF-MS provides the high resolution and mass accuracy required for the confident identification of these metabolites in complex biological samples.

## Experimental Workflow

The overall experimental workflow for the analysis of **APINAC** metabolites is depicted below.



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## References

- 1. researchgate.net [researchgate.net]
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